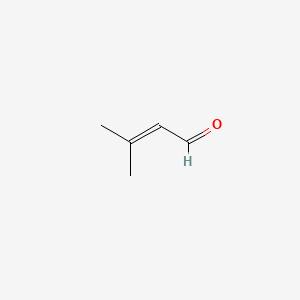
3-Methyl-2-butenal
Descripción general
Descripción
Mecanismo De Acción
Target of Action
3-Methyl-2-butenal, also known as 3,3-dimethylacrolein, is a very interesting reagent used in addition and cyclo-addition reactions . It is an α,β-unsaturated carbonyl compound, which means it has interesting properties that result from the conjugation of the carbon–carbon double bond with the carbonyl group and the two electrophilic sites: The carbonyl carbon and the carbon atom that is in β-position to it . The polarization of electron density makes their β-carbon atoms rather electrophilic .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, which are typically other molecules in the system where it is introduced. As an α,β-unsaturated carbonyl compound, it can participate in various chemical reactions, including addition and cyclo-addition reactions . The compound’s electrophilic β-carbon atoms interact with nucleophilic entities in its environment, leading to various chemical transformations .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific context of its use. It has been explored for the preparation of 1,4-dihydropyridines, diene adducts, pyranonaphthoquinones, nitropentanal pyrrole, cyclization precursors, and 2h-chromenes . These reactions indicate that this compound can participate in a variety of biochemical pathways, influencing the synthesis of various compounds.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. For example, it has been used in the synthesis of various compounds, including 1,4-dihydropyridines, diene adducts, pyranonaphthoquinones, nitropentanal pyrrole, cyclization precursors, and 2H-chromenes . These compounds can have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are used.
Análisis Bioquímico
Biochemical Properties
3-Methyl-2-butenal is involved in various biochemical reactions. It is a product of the breakdown of the active cytokinin isopentenyladenine
Cellular Effects
It is known to be formed endogenously during lipid peroxidation or after oxidative stress, suggesting it may have significant effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the irreversible degradation of cytokinins such as isopentenyladenine . This process involves oxidative side chain cleavage, yielding adenine and this compound .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been found that a semiochemical 2-Methyl-2-butenal can reduce signs of stress in cats during transport
Metabolic Pathways
This compound is involved in the metabolic pathway of cytokinin degradation . It is formed as a byproduct of the breakdown of isopentenyladenine, an active cytokinin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butenal can be synthesized through the oxidation of 3-methyl-2-butenol using hydrogen peroxide (H₂O₂) as an oxidizing agent . This method yields the compound with high efficiency.
Industrial Production Methods: Industrial production of this compound involves the catalytic dehydrogenation of 3-methyl-2-butenol. The process typically employs a silver-based catalyst under controlled temperature and pressure conditions to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2-butenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-butenoic acid.
Reduction: Reduction of this compound yields 3-methyl-2-butenol.
Addition Reactions: It participates in Michael addition reactions due to its α,β-unsaturated carbonyl structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Addition Reactions: Catalysts such as L-proline in acetonitrile are used for cycloaddition reactions.
Major Products:
Oxidation: 3-Methyl-2-butenoic acid.
Reduction: 3-Methyl-2-butenol.
Addition Reactions: Diene adducts and pyranonaphthoquinones.
Aplicaciones Científicas De Investigación
3-Methyl-2-butenal has diverse applications in scientific research:
Chemistry: It is used as a reagent in addition and cycloaddition reactions to synthesize complex organic molecules.
Medicine: The compound is explored for its role in the synthesis of pharmaceuticals and vitamins.
Industry: It is utilized in the flavor and fragrance industry, contributing to the aroma of various products.
Comparación Con Compuestos Similares
Methacrolein (2-Methyl-2-propenal): Similar in structure but with a different substitution pattern.
Tiglic aldehyde (2-Methyl-2-butenoic aldehyde): Another α,β-unsaturated aldehyde with similar reactivity.
Isovaleraldehyde (3-Methylbutanal): An aldehyde with a similar molecular formula but different structural arrangement.
Uniqueness: 3-Methyl-2-butenal is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in both addition and cycloaddition reactions makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
3-methylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPQTYODOKLVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029606, DTXSID30756462 | |
| Record name | 3-Methylbut-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbuta-1,2-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma | |
| Record name | 3-Methyl-2-butenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methyl-2-butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
134 °C, 136 °C | |
| Record name | 3-Methyl-2-butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
37 °C | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | 3-Methyl-2-butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875 | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 2.9 | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75 | |
| Record name | 3-Methyl-2-butenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
107-86-8, 90467-71-3 | |
| Record name | 3-Methyl-2-butenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senecialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-butenal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenal, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbut-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbuta-1,2-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-butenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SENECIALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ2B60W76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-20 °C | |
| Record name | 3-METHYL-2-BUTENAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-2-butenal?
A1: The molecular formula of this compound is C5H8O, and its molecular weight is 84.12 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: Spectroscopic analysis reveals characteristic features:
- Nuclear Magnetic Resonance (NMR): [] Muon spin resonance studies have identified characteristic hyperfine coupling constants for muonium addition to both the C—C bond (59.96 MHz) and the CO bond (2.89 MHz) in this compound.
- Infrared (IR) Spectroscopy: [] IR studies have been employed to characterize the adsorption and reaction behavior of this compound on catalyst surfaces like potassium-promoted Ru/SiO2. Significant perturbations of the C=O bond were observed in the presence of alkali promoters, highlighting their influence on catalytic activity.
Q3: How do alkali promoters influence the hydrogenation of this compound over Ru/SiO2 catalysts?
A3: Alkali promoters, specifically potassium, exert a notable influence on the hydrogenation of this compound over Ru/SiO2 catalysts. The addition of potassium promotes the selective hydrogenation of the C=O bond, leading to increased production of unsaturated alcohol. Conversely, C=C hydrogenation is suppressed. []
Q4: How does the adsorption of this compound on Pt(111) and Pt-Sn alloy surfaces vary?
A4: Research indicates that this compound exhibits strong adsorption on Pt(111) surfaces, with decomposition occurring at around 300 K. Through DFT calculations, five different adsorption configurations have been identified, characterized by η2, η3, and η4 hapticities. []
Q5: What is the role of this compound in the synthesis of citral?
A5: this compound, along with 3-methyl-2-buten-1-ol (prenol), serves as a key intermediate in the production of citral. Through an acid-catalyzed acetalization reaction, these precursors yield this compound diprenyl acetal, which is subsequently converted to citral via fission and rearrangement processes. []
Q6: Can you elaborate on the use of this compound in the synthesis of chromenes?
A6: this compound acts as a crucial building block in the synthesis of chromenes. Researchers have developed efficient methods for synthesizing chromenes, including methylenedioxyprecocene, by reacting this compound with various phenols in the presence of basic montmorillonite K10 clay under microwave irradiation. This approach offers a quick, clean, and environmentally friendly route for chromene synthesis. [, ]
Q7: How does this compound react with cysteine, and what is the significance of this reaction?
A7: In a unique reaction, this compound reacts with cysteine in a 1:2 ratio to form hexahydro-1,4-thiazepines. This is noteworthy as it represents a novel example of spontaneous seven-membered heterocycle formation from the interaction between cysteine and an α,β-unsaturated aldehyde. []
Q8: What is the significance of this compound in the context of cytokinin degradation?
A8: this compound has been identified as a key degradation product of the cytokinin N6-(Δ2-isopentenyl)adenine. Enzymatic cleavage of this cytokinin, mediated by an enzyme found in immature corn kernels, yields this compound as the primary side-chain derivative. [, ]
Q9: How does this compound contribute to the aroma profile of kiwi fruit?
A9: this compound has been identified and quantified as one of the aroma-active components in kiwi fruit puree and aqueous essence. This finding enhances our understanding of the complex aroma profile of kiwi fruit. []
Q10: What is the role of this compound in the context of aldehyde-induced xanthine oxidase activity in raw milk?
A10: Research suggests that this compound, among other aldehydes, can potentially accelerate oxidative processes in raw milk. This is attributed to its ability to induce the pro-oxidative activity of xanthine oxidase. This finding has implications for milk quality and shelf life. []
Q11: Does this compound affect predator oviposition behavior?
A11: Research has shown that this compound, a volatile organic compound, can stimulate oviposition in the syrphid fly species Episyrphus balteatus. This finding suggests the potential use of this compound in agricultural applications, such as attracting beneficial insects for pest control. []
Q12: How is computational chemistry used to study this compound?
A12: Computational techniques like DFT are instrumental in studying this compound. For example, DFT calculations have been employed to: * Investigate potential pathways for safranal synthesis using this compound as a starting material in Diels-Alder reactions. [] * Analyze the adsorption configurations and vibrational properties of this compound on different catalyst surfaces. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






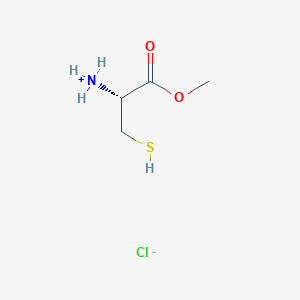
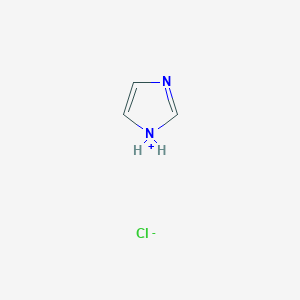


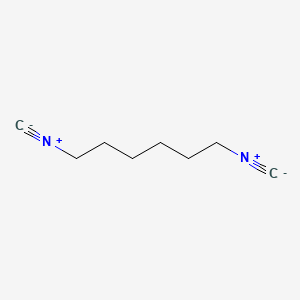

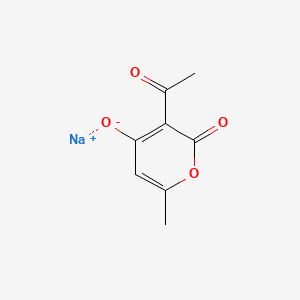
![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)
![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)
